molecular formula C10H13ClFN B6215314 1-(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride CAS No. 2731010-06-1

1-(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride

Cat. No.: B6215314
CAS No.: 2731010-06-1
M. Wt: 201.7
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Description

1-(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds containing a benzene ring fused to a cyclopentene ring. The presence of a fluorine atom and an amine group in its structure makes this compound of particular interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indene derivative, which involves the fluorination of the indene ring.

    Amine Introduction:

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Fluorination: Using fluorinating agents such as hydrogen fluoride or fluorine gas.

    Continuous Flow Reactors: To ensure efficient and controlled introduction of the amine group.

    Crystallization and Purification: The final product is purified through crystallization and other purification techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Fluoroindenone derivatives.

    Reduction: Fluoroindanol derivatives.

    Substitution: Various substituted fluoroindene derivatives.

Scientific Research Applications

1-(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride
  • 1-(7-bromo-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride
  • 1-(7-iodo-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride

Uniqueness

1-(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

CAS No.

2731010-06-1

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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